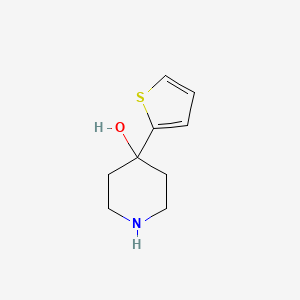

4-噻吩-2-基哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Thien-2-ylpiperidin-4-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Thien-2-ylpiperidin-4-ol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thien-2-ylpiperidin-4-ol include a predicted melting point of 106.22° C, a predicted boiling point of 328.74° C at 760 mmHg, a predicted density of 1.21 g/cm3, and a predicted refractive index of n20D 1.58 .科学研究应用

寡核苷酸修饰

- 荧光核苷类似物:噻吩衍生物,例如 5-(Thien-2-yl)-2'-脱氧尿苷,已被掺入寡脱氧核苷酸中。这种修饰引入了荧光特性,对双链体稳定性影响最小,展示了在生物分析方法和分子生物学研究中的应用 (M. Noé 等人,2013)。

药物发现和开发

- 抗糖尿病药:二肽基肽酶-4 抑制剂在结构上与哌啶有关,已显示出通过调节促胰岛素激素来管理 2 型糖尿病的巨大潜力,展示了哌啶衍生物的治疗潜力 (J. Matsubara 等人,2012)。

- 抗肿瘤药:噻吩[2,3-d]嘧啶衍生物展示了噻吩在合成具有潜在抗肿瘤活性的化合物中的效用。这突出了噻吩衍生物在开发新的抗癌药物中的作用 (邓义军等人,2009)。

分子生物学和生物化学

- 寡核苷酸-肽杂交体:硫醇寡核苷酸的合成可以与肽链接,展示了核酸化学修饰的多功能性以及创造具有新颖生物功能的分子潜力。这种杂交体可用于基因表达研究和治疗剂 (N. Ede 等人,1994)。

作用机制

Target of Action

The primary target of 4-Thien-2-ylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-Thien-2-ylpiperidin-4-ol, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

By blocking the CCR5 receptor, 4-Thien-2-ylpiperidin-4-ol prevents macrophage-tropic (R5) HIV-1 strains from infecting cells . This affects the HIV-1 entry pathway, disrupting the virus’s ability to infect new cells and spread throughout the body .

Pharmacokinetics

The compound’s molecular weight (18327) and predicted physical properties such as melting point (10622° C) and boiling point (32874° C at 760 mmHg) may influence its bioavailability .

Result of Action

The result of 4-Thien-2-ylpiperidin-4-ol’s action is the prevention of HIV-1 infection. By blocking this receptor, 4-Thien-2-ylpiperidin-4-ol can potentially slow the progression of HIV-1 infection .

生化分析

Biochemical Properties

It is known that piperidin-4-ol derivatives, which include 4-Thien-2-ylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds interact with the chemokine receptor CCR5, an essential co-receptor in the process of HIV-1 entry .

Cellular Effects

Related piperidin-4-ol derivatives have been shown to have antagonistic activities on the CCR5 receptor

Molecular Mechanism

It is known that piperidin-4-ol derivatives, including 4-Thien-2-ylpiperidin-4-ol, can activate the CCR5 receptor when they bind outside the active site . This interaction is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Metabolic Pathways

It is known that piperidin-4-ol derivatives, including 4-Thien-2-ylpiperidin-4-ol, interact with the CCR5 receptor, which is involved in various cellular processes .

属性

IUPAC Name |

4-thiophen-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHXPGDGVBPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)